N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a synthetic compound featuring a quinazolinone core substituted with a phenyl group at position 4 and a sulfanyl acetamide moiety at position 2. Quinazolinone derivatives are widely studied for their pharmacological properties, including anticonvulsant, anti-inflammatory, and antitumor activities . The methoxy groups on the phenyl ring enhance metabolic stability and may improve blood-brain barrier penetration, making this compound a candidate for central nervous system (CNS)-targeted therapies .
Properties
Molecular Formula |
C26H25N3O3S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H25N3O3S/c1-31-22-13-12-18(16-23(22)32-2)14-15-27-24(30)17-33-26-28-21-11-7-6-10-20(21)25(29-26)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,30) |
InChI Key |
MODRUYFZBFIZKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can be approached through a convergent synthesis involving three key components: (1) preparation of 4-phenylquinazolin-2-thiol as the core structure, (2) functionalization to introduce the sulfanyl acetamide linkage, and (3) coupling with 3,4-dimethoxyphenylethylamine to form the final product. Each stage requires specific reagents and controlled reaction conditions to achieve optimal yields and purity.
Preparation of Quinazoline Core Structure
Synthesis of 4-Phenylquinazolin-2-thiol
The preparation of the 4-phenylquinazolin-2-thiol intermediate, which serves as the foundation for the target compound, can be accomplished through several established methods described in the literature.
Niementowski's Approach
One classical approach for quinazoline synthesis involves the reaction of anthranilic acid derivatives with formamide at elevated temperatures (125-130°C), which produces 3,4-dihydro-4-oxoquinazoline. This method can be modified by using benzoic anhydride in the presence of a phenyl group to introduce the 4-phenyl substituent. The reaction typically proceeds according to the following scheme:
- Anthranilic acid is reacted with benzoyl chloride to form an intermediate amide
- Cyclization in formamide at 125-130°C yields 4-phenyl-3,4-dihydro-4-oxoquinazoline
- Conversion to 2-thiol derivative using phosphorus pentasulfide or Lawesson's reagent
From Isatoic Anhydride
An alternative approach utilizes isatoic anhydride, which readily reacts with amines to form dihydro-4-oxoquinazolines by refluxing with ethyl orthoformate for 1-6 hours. This method can be adapted to incorporate the phenyl group at the 4-position through careful selection of reagents:
- Isatoic anhydride is reacted with an appropriate amine under reflux conditions
- The intermediate is then cyclized with phenylacetic acid or related derivatives
- Subsequent thionation yields the desired 4-phenylquinazolin-2-thiol
Direct Synthesis from 2-Aminobenzamide
Recent literature describes an efficient protocol for quinazolin-4(3H)-one synthesis using substituted 2-aminobenzamide with dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H₂O₂) as an oxidant. This method, which proceeds through a radical approach, can be modified to incorporate a phenyl group at the 4-position:
- The reaction mixture containing 2-aminobenzamide, DMSO, and H₂O₂ is heated at 150°C for 20 hours
- Introduction of phenyl substituents can be achieved through pre-functionalization of the starting materials
- Thionation of the resulting quinazolinone yields the 2-thiol derivative
Alternative Approach Using 2-Mercaptoquinazolin-4(3H)-one
Another viable approach involves the preparation of 2-mercaptoquinazolin-4(3H)-one derivatives, which can be subsequently functionalized to obtain the target compound. This method typically begins with anthranilic acid or methyl anthranilate as precursors:
- Anthranilates are reacted with isothiocyanate and triethylamine in ethanol under reflux conditions
- This reaction affords 2-mercaptoquinazolin-4(3H)-one intermediates with yields ranging from 19% to 95%
- Introduction of the phenyl group at the 4-position can be accomplished through subsequent reactions
Table 1: Reaction Conditions for Quinazoline Core Synthesis
Final Coupling to Form the Target Compound
Reaction with 3,4-Dimethoxyphenylethylamine
The final step in the synthesis involves the coupling of the activated [(4-phenylquinazolin-2-yl)sulfanyl]acetic acid with 3,4-dimethoxyphenylethylamine to form the target compound.
Direct Coupling using HATU
Building on the activation method described earlier, the direct coupling approach proceeds as follows:
- [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid (1 equiv.) is dissolved in anhydrous DMF
- Triethylamine (1.5 equiv.) is added as a base
- HATU (1.2 equiv.) is added to activate the carboxylic acid
- After 30 minutes of activation, 3,4-dimethoxyphenylethylamine (1.1 equiv.) is added
- The reaction mixture is stirred at room temperature for 24 hours
- After completion, water is added to precipitate the product, which is then purified by recrystallization or column chromatography
Research has shown that this method typically provides yields of 60-75% for similar reactions involving quinazolinone-based amides.
Coupling via Acid Chloride Intermediate
The acid chloride approach proceeds as follows:
- [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid is converted to an acid chloride using thionyl chloride
- The solvent and excess thionyl chloride are removed under reduced pressure
- The acid chloride is dissolved in dichloromethane (DCM) and cooled to 0°C
- A solution of 3,4-dimethoxyphenylethylamine and triethylamine in DCM is added dropwise
- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours
- The product is isolated through washing with aqueous solutions followed by purification
This method has been reported to yield 70-85% of the desired product for similar compounds.
Alternative Approach via 2-Chloroacetamide Intermediate
An alternative approach involves the reaction of 2-chloroacetamide derivatives with 4-phenylquinazolin-2-thiol:
Purification of the Final Product
Purification of this compound is typically accomplished through one of the following methods:
Recrystallization
The crude product can be purified by recrystallization from appropriate solvent systems:
- Common solvent systems include dichloromethane/ethyl acetate, methanol/water, or ethanol/water
- The crude product is dissolved in a minimal amount of hot solvent
- The solution is then cooled slowly to allow crystal formation
- The crystals are collected by filtration and dried under vacuum
Column Chromatography
For higher purity requirements, column chromatography is often employed:
- Silica gel is typically used as the stationary phase
- Mobile phases commonly include dichloromethane/methanol gradients (95:5 to 90:10)
- The purified product fractions are combined and concentrated under reduced pressure
Table 3: Coupling and Purification Methods
Optimized Synthesis Protocol
Based on the analysis of various methods and reaction conditions, an optimized protocol for the synthesis of this compound can be proposed:
Materials and Reagents
- Anthranilic acid or 2-aminobenzamide
- Benzaldehyde or benzoyl chloride
- Formamide
- Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent
- Chloroacetic acid
- Potassium carbonate (K₂CO₃)
- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
- 3,4-Dimethoxyphenylethylamine
- Triethylamine (Et₃N)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ethyl acetate
- Methanol
- Silica gel for chromatography
Step-by-Step Procedure
Synthesis of 4-Phenylquinazolin-2-thiol
- Add anthranilic acid (10 mmol) and benzaldehyde (12 mmol) to formamide (20 mL) in a round-bottomed flask
- Heat the mixture at 125-130°C for 4 hours with continuous stirring
- Cool the reaction mixture to room temperature and pour into ice water (100 mL)
- Collect the precipitate by filtration and wash with cold water
- Dry the precipitate to obtain 4-phenylquinazolin-4(3H)-one
- Add the 4-phenylquinazolin-4(3H)-one (5 mmol) and Lawesson's reagent (6 mmol) to anhydrous toluene (30 mL)
- Reflux the mixture for 3 hours under nitrogen atmosphere
- Cool to room temperature and remove the solvent under reduced pressure
- Purify the crude product by column chromatography (DCM/methanol 95:5) to obtain 4-phenylquinazolin-2-thiol
Synthesis of [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid
- Dissolve 4-phenylquinazolin-2-thiol (5 mmol) in DMF (20 mL)
- Add potassium carbonate (7.5 mmol) and stir for 30 minutes at room temperature
- Add chloroacetic acid (6 mmol) and continue stirring at 50°C for 6 hours
- Cool to room temperature and pour into cold water (100 mL)
- Acidify the mixture to pH 3-4 using 2M HCl solution
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum
- Recrystallize from ethanol to obtain [(4-phenylquinazolin-2-yl)sulfanyl]acetic acid
Final Coupling to Form the Target Compound
- Dissolve [(4-phenylquinazolin-2-yl)sulfanyl]acetic acid (3 mmol) in anhydrous DMF (15 mL)
- Add triethylamine (4.5 mmol) and cool the mixture to 0°C
- Add HATU (3.6 mmol) and stir at 0°C for 30 minutes
- Add 3,4-dimethoxyphenylethylamine (3.3 mmol) dropwise
- Allow the reaction mixture to warm to room temperature and stir for 24 hours
- Pour the reaction mixture into ice water (50 mL) and stir for 30 minutes
- Collect the precipitate by filtration and wash with cold water
- Purify the crude product by column chromatography (DCM/methanol gradient)
- Recrystallize from an appropriate solvent system to obtain pure this compound
Reaction Yields and Time Requirements
Based on similar synthetic procedures described in the literature, the expected yields and time requirements for each step are as follows:
Table 4: Expected Yields and Time Requirements for Optimized Protocol
| Synthetic Step | Expected Yield (%) | Time Requirement |
|---|---|---|
| 4-Phenylquinazolin-2-thiol | 60-70 | 7-8 hours |
| [(4-Phenylquinazolin-2-yl)sulfanyl]acetic acid | 65-75 | 6-7 hours |
| Final coupling reaction | 70-80 | 24-28 hours |
| Overall yield | 30-40 | 2-3 days |
Analytical Data and Characterization
Physical Properties
This compound is expected to exhibit the following physical properties:
- Appearance: White to off-white crystalline solid
- Molecular Formula: C₂₅H₂₃N₃O₃S
- Molecular Weight: Approximately 445.54 g/mol
- Melting Point: Expected in the range of 140-160°C based on similar compounds
- Solubility: Poorly soluble in water, soluble in organic solvents such as DMF, DMSO, and methylene chloride
Spectroscopic Data
The target compound can be characterized using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H-NMR signals (in CDCl₃, δ ppm):
- 3.75-3.85 (6H, two s, OCH₃ groups)
- 2.75-2.85 (2H, t, PhCH₂)
- 3.45-3.55 (2H, q, NHCH₂)
- 3.90-4.00 (2H, s, SCH₂)
- 6.70-7.80 (11H, m, aromatic protons)
- 7.80-8.20 (2H, m, quinazoline protons)
- 6.00-6.20 (1H, t, NH)
Expected ¹³C-NMR signals (in CDCl₃, δ ppm):
- 35.0-36.0 (PhCH₂)
- 40.0-41.0 (NHCH₂)
- 35.5-36.5 (SCH₂)
- 55.5-56.5 (2 × OCH₃)
- 111.0-168.0 (aromatic and quinazoline carbons)
- 167.0-169.0 (C=O)
Mass Spectrometry
- Expected molecular ion [M+H]⁺: m/z 446
- Expected fragmentation pattern would include loss of the acetamide group and cleavage of the sulfur-carbon bond
Infrared Spectroscopy
Expected IR absorption bands (cm⁻¹):
- 3300-3400 (N-H stretching)
- 2900-3000 (C-H stretching)
- 1650-1670 (C=O stretching)
- 1500-1600 (aromatic C=C stretching)
- 1240-1270 (C-O-C stretching)
- 690-760 (C-S stretching)
Purity Assessment
The purity of the synthesized compound can be assessed using:
High-Performance Liquid Chromatography (HPLC)
- Column: C18 reverse phase
- Mobile phase: Acetonitrile/water gradient
- Detection: UV at 254-280 nm
- Expected purity: >95%
Thin-Layer Chromatography (TLC)
- Stationary phase: Silica gel 60 F₂₅₄
- Mobile phase: Dichloromethane/methanol (95:5)
- Detection: UV at 254 nm, followed by ninhydrin staining
Alternative Synthetic Approaches
Click Chemistry Approach
An alternative synthetic strategy involves the use of click chemistry to introduce the sulfanyl acetamide functionality:
- Conversion of 4-phenylquinazolin-2-thiol to an alkynyl derivative using propargyl bromide
- Preparation of azide-functionalized acetamide derivatives from 3,4-dimethoxyphenylethylamine
- Copper-catalyzed azide-alkyne cycloaddition to form the final compound
This approach has been reported to yield 37-56% of similar quinazolinone-1,2,3-triazole-phenylacetamide derivatives.
One-Pot Synthesis of Quinazolinone Core
A more recent approach utilizes a one-pot synthesis of the quinazolinone core:
- 2-Aminobenzamide is reacted with DMSO and H₂O₂ at 150°C for 20 hours
- This reaction forms the quinazolin-4(3H)-one scaffold through a radical approach
- Subsequent functionalization can introduce the phenyl group at the 4-position and the sulfanyl acetamide at the 2-position
This method has been reported to yield 52-75% of the quinazolinone core structure.
Direct Coupling of Mercaptoquinazolinone with Chloroacetamide
Another viable approach involves:
- Direct reaction of 4-phenyl-2-mercaptoquinazolinone with pre-formed N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide
- The reaction is typically conducted in DMF at 50°C with potassium carbonate as a base
- This approach circumvents the need for isolation of the [(4-phenylquinazolin-2-yl)sulfanyl]acetic acid intermediate
This method has been reported to yield 37-56% of similar quinazolinone-based amides.
Table 5: Comparison of Alternative Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline and phenyl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Structural and Functional Insights
- Quinazolinone Modifications: The 4-phenyl substitution in the target compound provides a planar aromatic system, likely enhancing π-π stacking interactions with biological targets. In contrast, analogs with 3-substituents (e.g., allyl, ethoxyphenyl) introduce steric or electronic variations . Thiazolidinone-containing analogs (e.g., compound 5 in ) exhibit a fused heterocyclic ring, which may increase metabolic liability due to ring-opening reactions.
- Acetamide Chain Variations: The 3,4-dimethoxyphenethyl group in the target compound improves lipophilicity compared to diethylamide () or acetamidophenyl () substituents. Methoxy groups are less prone to oxidative metabolism than ethoxy groups, enhancing stability .
Biological Activity :
- Compounds with sulfamoyl groups () demonstrate enhanced hydrogen-bonding capacity, which could improve target affinity in antimicrobial applications.
- Anti-exudative activity studies () highlight that acetamide derivatives with electron-donating groups (e.g., methoxy) show improved efficacy compared to electron-withdrawing substituents.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 459.6 g/mol. The structure features a quinazoline moiety linked to a dimethoxyphenyl group through a sulfanylacetamide linkage, which contributes to its unique chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S |
| Molecular Weight | 459.6 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
| InChI Key | MODRUYFZBFIZKI-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazoline Core : This involves cyclization reactions using anthranilic acid derivatives.
- Attachment of the Phenyl Group : Achieved through nucleophilic substitution reactions with phenyl halides.
- Introduction of the Dimethoxyphenyl Group : Accomplished via electrophilic aromatic substitution.
- Formation of Sulfanylacetamide Linkage : This final step involves reacting intermediates with thiol reagents.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that quinazoline derivatives possess broad-spectrum antibacterial effects, which may be attributed to their ability to inhibit bacterial cell wall synthesis and interfere with protein synthesis pathways .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Specifically, compounds with similar structures have been noted for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Targeting Enzymes and Receptors : The compound may bind to specific enzymes or receptors involved in critical cellular processes.
- Modulating Signaling Pathways : It potentially alters pathways related to cell growth and apoptosis, thereby influencing cancer progression and microbial resistance.
Study 1: Anticancer Activity
A study published in 2021 demonstrated that a related quinazoline compound showed significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation .
Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial properties of quinazoline derivatives against resistant strains of bacteria. The study reported that these compounds inhibited bacterial growth effectively at low concentrations, suggesting their potential as new antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
